molecular formula C6H8N2O2 B12547073 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate CAS No. 145576-32-5

1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate

Cat. No.: B12547073
CAS No.: 145576-32-5
M. Wt: 140.14 g/mol
InChI Key: PVVXJMYBEZOKRM-UHFFFAOYSA-N
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Description

1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate is a chemical compound known for its unique structure and reactivity It features a diazonium group attached to an ethene backbone, with a but-3-en-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate typically involves the reaction of but-3-en-1-ol with a diazonium salt precursor. The reaction conditions often require a controlled environment to ensure the stability of the diazonium group. Common reagents used in the synthesis include sodium nitrite and hydrochloric acid, which facilitate the formation of the diazonium salt from an amine precursor.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to maintain the stability of the diazonium group. Flow microreactor systems can be employed to enhance the efficiency and selectivity of the synthesis, ensuring a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by nucleophiles such as halides, hydroxides, and amines.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Sodium halides, water, and amines under acidic or basic conditions.

    Coupling Reactions: Phenols or aromatic amines in the presence of a base.

    Reduction Reactions: Reducing agents such as sodium borohydride or stannous chloride.

Major Products Formed:

    Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives.

    Coupling Reactions: Azo compounds with vibrant colors.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate involves the reactivity of the diazonium group. The diazonium group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic and industrial applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate is unique due to its diazonium group, which imparts distinct reactivity and versatility in chemical reactions. This makes it valuable in various synthetic and industrial processes.

Properties

CAS No.

145576-32-5

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

but-3-enyl 2-diazoacetate

InChI

InChI=1S/C6H8N2O2/c1-2-3-4-10-6(9)5-8-7/h2,5H,1,3-4H2

InChI Key

PVVXJMYBEZOKRM-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC(=O)C=[N+]=[N-]

Origin of Product

United States

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